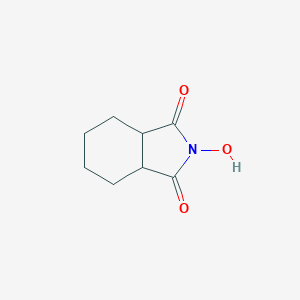

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

説明

2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C8H11NO3 . It is a derivative of isoindoline-1,3-dione, which is an important group of medicinal substances .

Synthesis Analysis

The synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione and its derivatives has been reported in the literature . For instance, the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with nucleophiles gave hexahydro-1H-isoindole-1,3(2H)-dione derivatives .Molecular Structure Analysis

The molecular structure of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C8H11NO3/c10-7-5-3-1-2-4-6 (5)8 (11)9 (7)12/h5-6,12H,1-4H2 . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione include a molecular weight of 169.18 g/mol . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 319.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has a topological polar surface area of 57.6 Ų .科学的研究の応用

Synthesis and Derivative Formation

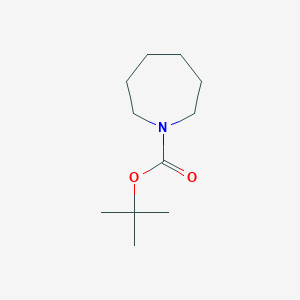

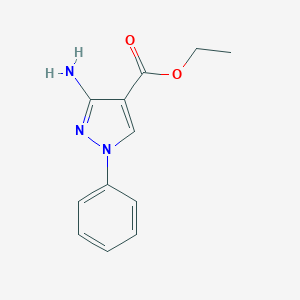

The chemical serves as a foundational structure for the synthesis of new derivatives with potential applications in materials science and chemistry. For instance, researchers have developed methods for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene. These derivatives were further modified to obtain amino and triazole derivatives through epoxide opening reactions with sodium azide, alongside hydroxyl analogues through cis-hydroxylation processes. The versatility of these derivatives indicates their potential utility in chemical synthesis and materials science (Tan et al., 2016).

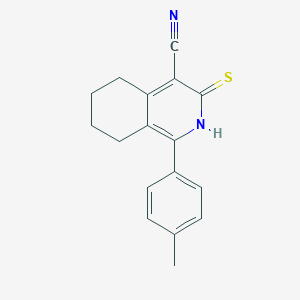

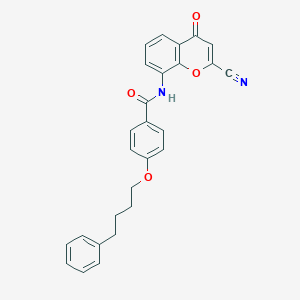

Anticancer Activity

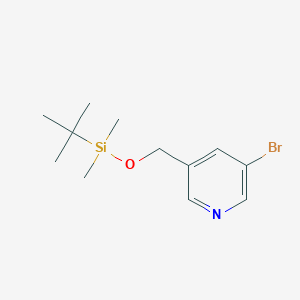

Isoindole-1,3(2H)-dione derivatives have shown promising anticancer properties. The modification of these compounds with different substituents plays a critical role in determining their cytotoxic effects on cancer cells. Studies indicate that certain derivatives, especially those containing silyl ether and -Br groups, exhibit higher anticancer activity than some traditional chemotherapeutic agents. This suggests the potential of these compounds in the development of new anticancer drugs (Tan et al., 2020).

Antimicrobial Properties

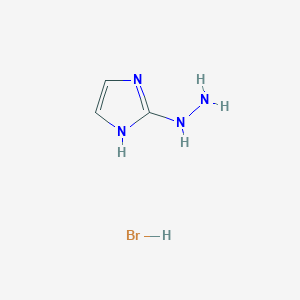

Research into azaimidoxy compounds derived from 2-hydroxy-1H-isoindole-1,3(2H)-dione has revealed their antimicrobial potential. These compounds, synthesized through diazotization reactions, have been evaluated for their antimicrobial activities, highlighting the possibility of their use as chemotherapeutic agents (Jain et al., 2006).

Optical Properties and Materials Application

The synthesis and study of isoindoline-1,3-dione compounds have expanded into the investigation of their optical properties. Research on these compounds has included analyses of their absorbance, transmittance, and refractive indices, providing insights into their potential applications in optical materials and devices (Tan et al., 2018).

Safety and Hazards

特性

IUPAC Name |

2-hydroxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h5-6,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWVTDFTWIVIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279743, DTXSID60901180 | |

| Record name | 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_258 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione | |

CAS RN |

18886-85-6, 5426-10-8 | |

| Record name | 18886-85-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC14004 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B175372.png)

![(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine](/img/structure/B175374.png)

![2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one](/img/structure/B175381.png)

![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)

![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)